molecular formula C15H12N2 B14490000 (E)-1-(1H-Indol-1-yl)-N-phenylmethanimine CAS No. 63232-91-7

(E)-1-(1H-Indol-1-yl)-N-phenylmethanimine

Cat. No.: B14490000
CAS No.: 63232-91-7
M. Wt: 220.27 g/mol
InChI Key: LEFRWPSMTHGEMM-UHFFFAOYSA-N
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Description

(E)-1-(1H-Indol-1-yl)-N-phenylmethanimine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-Indol-1-yl)-N-phenylmethanimine typically involves the condensation of indole-1-carbaldehyde with aniline under acidic or basic conditions. One common method is to use a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-Indol-1-yl)-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the indole or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of indole-1-carboxylic acid derivatives.

    Reduction: Formation of indole-1-ylmethanamine derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

(E)-1-(1H-Indol-1-yl)-N-phenylmethanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(1H-Indol-1-yl)-N-phenylmethanimine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylmethanimine group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(1H-Indol-1-yl)-N-phenylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

63232-91-7

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

1-indol-1-yl-N-phenylmethanimine

InChI

InChI=1S/C15H12N2/c1-2-7-14(8-3-1)16-12-17-11-10-13-6-4-5-9-15(13)17/h1-12H

InChI Key

LEFRWPSMTHGEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CN2C=CC3=CC=CC=C32

Origin of Product

United States

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